Enhanced Lipophilicity (ClogP) vs. Non-Fluorinated Parent Benzofuran-7-carboxylic acid
The introduction of a single fluorine atom at the 6-position significantly increases the lipophilicity of the benzofuran-7-carboxylic acid scaffold, a critical parameter for membrane permeability. The predicted partition coefficient (ClogP) for 6-Fluoro-1-benzofuran-7-carboxylic acid is 2.51 . In contrast, the non-fluorinated parent compound, benzofuran-7-carboxylic acid (CAS 90484-22-3), has a predicted ClogP of 2.13 [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | ClogP = 2.51 |
| Comparator Or Baseline | Benzofuran-7-carboxylic acid (CAS 90484-22-3): ClogP = 2.13 |
| Quantified Difference | ΔClogP = +0.38 (an ~18% increase in lipophilicity) |
| Conditions | Calculated/In silico prediction based on molecular structure. |
Why This Matters
This quantitative increase in lipophilicity can translate to improved passive membrane permeability, a key factor for oral bioavailability in drug development, making the fluorinated analog a distinct choice for lead optimization.
- [1] benzofuran-7-carboxylic acid. MolBase. Chemical Properties Datasheet. View Source
